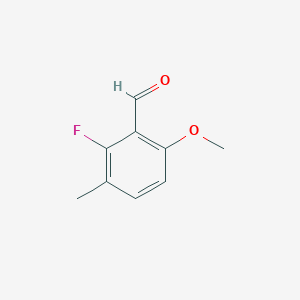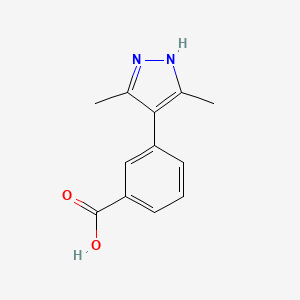![molecular formula C11H17BrClNO2 B6343950 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240567-72-9](/img/structure/B6343950.png)
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a methoxy group, and an isopropylamino methyl group attached to a phenol ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride typically involves multiple steps. One common synthetic route includes:
Methoxylation: The addition of a methoxy group to the phenol ring.
Aminomethylation: The attachment of an isopropylamino methyl group to the phenol ring.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the phenol ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methoxynaphthalene
- 2-Methoxy-6-bromonaphthalene
- 6-Bromo-2-methoxynaphthalene
Uniqueness
Compared to similar compounds, 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride is unique due to the presence of the isopropylamino methyl group, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(propan-2-ylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-7(2)13-6-8-4-9(12)11(14)10(5-8)15-3;/h4-5,7,13-14H,6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIBKLGWDYMUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C(=C1)Br)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}carbonyl)benzoic acid](/img/structure/B6343870.png)


![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)
![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)
![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)
![4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343917.png)
![7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester](/img/structure/B6343924.png)

amine](/img/structure/B6343933.png)
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)
amine hydrochloride](/img/structure/B6343943.png)
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)
![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)
